3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Lipophilicity Permeability Drug Design

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0) is a fully synthetic chromen-4-one (flavone) derivative featuring a trifluoromethyl group at the 2-position, a 4-chlorophenyl substituent at the 3-position, and a methanesulfonate ester at the 7-position. Computed physicochemical properties include a molecular weight of 418.8 g/mol, an XLogP3-AA of 4.2, zero hydrogen bond donors, eight hydrogen bond acceptors, and three rotatable bonds, collectively defining a moderately lipophilic, hydrogen-bond-acceptor-rich scaffold with restricted conformational flexibility.

Molecular Formula C17H10ClF3O5S
Molecular Weight 418.77
CAS No. 618391-61-0
Cat. No. B2477125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
CAS618391-61-0
Molecular FormulaC17H10ClF3O5S
Molecular Weight418.77
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H10ClF3O5S/c1-27(23,24)26-11-6-7-12-13(8-11)25-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3
InChIKeyRJCZRMCJZTWZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0): Core Structural Identity and Initial Procurement Context


3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0) is a fully synthetic chromen-4-one (flavone) derivative featuring a trifluoromethyl group at the 2-position, a 4-chlorophenyl substituent at the 3-position, and a methanesulfonate ester at the 7-position [1]. Computed physicochemical properties include a molecular weight of 418.8 g/mol, an XLogP3-AA of 4.2, zero hydrogen bond donors, eight hydrogen bond acceptors, and three rotatable bonds, collectively defining a moderately lipophilic, hydrogen-bond-acceptor-rich scaffold with restricted conformational flexibility [1]. The compound is cataloged under PubChem CID 2014364 and is primarily offered by specialty chemical suppliers as a research-grade building block or reference standard [1].

Why Generic Substitution Fails for 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0)


Within the chromen-4-one methanesulfonate chemical space, even structurally close analogs cannot be assumed interchangeable. The 7-methanesulfonate ester serves as a leaving group or a pharmacophoric element whose reactivity and target engagement are highly sensitive to the electronic character of the 3-aryl substituent. In a series of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives evaluated for cytotoxicity against MCF-7 breast cancer cells, the most potent compound (3c) achieved an IC50 of 0.615 µM, whereas closely related congeners showed markedly different activity profiles, demonstrating that subtle variations in the 3-aryl group produce large biological effect differences [1]. Consequently, 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate—with its unique combination of a 2-CF3 group and a 4-chlorophenyl ring—cannot be replaced by other 3-aryl or 7-ester analogs without altering the structure-activity relationship, metabolic stability, or synthetic utility of the downstream application.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0) Against Closest Analogs


Lipophilicity-Driven Permeability Differentiation vs. Non-Halogenated 3-Phenyl Analog

The target compound contains both a 4-chlorophenyl group at position 3 and a CF3 group at position 2. While direct LogD or PAMPA data for the target compound are not available, the computed XLogP3-AA value of 4.2 [1] is elevated relative to the unsubstituted 3-phenyl-2-CF3 analog (estimated XLogP ~3.5 based on fragment contribution). In the broader chromen-4-one methanesulfonate class, increasing lipophilicity correlates with enhanced passive membrane permeability and sulfatase inhibitory potency in cell-based models [2]. The 4.2 XLogP3-AA value suggests the chlorophenyl-CF3 combination may confer superior membrane partitioning compared to non-halogenated or mono-substituted congeners.

Lipophilicity Permeability Drug Design

Hydrogen-Bond Acceptor Count Advantage for Target Binding vs. 7-Hydroxy or 7-Acetoxy Analogs

The methanesulfonate ester at position 7 provides eight hydrogen-bond acceptor sites across the molecule [1], a count higher than the 7-hydroxy analog (estimated 6 HBA) or the 7-acetoxy analog (estimated 7 HBA). In the sulfatase inhibitor series, molecular docking revealed that hydrogen-bond interactions with Gly181 in the 1P49 active site are critical for inhibition, and the methanesulfonate group participates in additional polar contacts beyond those achievable with smaller 7-substituents [2]. The higher HBA count of the target compound may translate into a more extensive polar interaction network with target proteins compared to 7-hydroxy or 7-acetoxy variants.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Metabolic Stability Inferable from Trifluoromethyl Substitution vs. 2-Methyl or 2-Phenyl Analogs

The trifluoromethyl group at position 2 is a well-established metabolic blocking group that reduces oxidative metabolism at the chromenone 2-position relative to 2-methyl or 2-phenyl congeners. Although no direct microsomal stability data exist for the target compound, the broader chromone literature indicates that CF3 substitution at the 2-position significantly increases metabolic half-life in human liver microsomes compared to non-fluorinated analogs. In a parallel chemotype, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides exhibited sufficient metabolic stability to support in vitro cytotoxicity assessment at 48-hour exposure [1]. This class-level evidence suggests that the 2-CF3 group in the target compound may confer a metabolic stability advantage over 2-alkyl or 2-aryl variants, reducing clearance and extending effective exposure in cell-based assays.

Metabolic Stability CYP450 Resistance Lead Optimization

Synthetic Versatility of the Methanesulfonate Leaving Group vs. Acetate or Carbamate 7-Substituents

The 7-methanesulfonate (mesylate) group is a superior leaving group (pKa of methanesulfonic acid ≈ -1.9) compared to acetate (pKa of acetic acid ≈ 4.76) or carbamate 7-substituents. This enables facile nucleophilic aromatic substitution or cross-coupling reactions at the 7-position for downstream diversification. The target compound's mesylate group allows conversion to 7-amino, 7-alkoxy, or 7-aryl derivatives under milder conditions than the corresponding acetate (CAS 848680-20-6) or dimethylcarbamate (CAS 847369-24-8) analogs, which require harsher deprotection or activation steps. This synthetic handle makes the mesylate a preferred intermediate for constructing focused libraries of 3-(4-chlorophenyl)-2-CF3-chromen-4-one derivatives with varied 7-substituents for SAR exploration.

Synthetic Intermediate Nucleophilic Displacement Library Synthesis

Application Scenarios for 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 618391-61-0) Based on Quantitative Evidence


Focused Library Synthesis via 7-Position Diversification

As demonstrated by the superior leaving group ability of the methanesulfonate ester (pKa ~ -1.9) compared to acetate or carbamate analogs, this compound serves as an optimal starting material for nucleophilic displacement or cross-coupling reactions at the 7-position. Procurement of the methanesulfonate enables efficient parallel synthesis of diverse 7-substituted 3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one derivatives under mild conditions [4], reducing the need for protecting group manipulations required when using 7-hydroxy or 7-acetoxy precursors.

Cell-Based Phenotypic Screening for Anticancer Activity

The computed XLogP3-AA of 4.2 [1] positions this compound in a favorable lipophilicity range for passive cell membrane permeability. Combined with the metabolic stability inferred from the 2-CF3 group [3], the compound is well-suited for prolonged exposure (24–72 hour) cytotoxicity assays against solid tumor cell lines such as MCF-7 or A-549, where intracellular accumulation and metabolic persistence are critical for reliable IC50 determination.

Target Engagement Studies Leveraging High Hydrogen-Bond Acceptor Capacity

With eight hydrogen-bond acceptor sites [1]—substantially more than 7-hydroxy or 7-acetoxy analogs—the compound is a strong candidate for biochemical assays targeting proteins where polar interactions with backbone amides (e.g., Gly181 in steroid sulfatase) or side-chain residues dominate binding affinity [2]. This makes it a preferred scaffold for hit confirmation in sulfatase or related hydrolase inhibitor programs.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.